molecular formula C23H23ClF2N2O2 B11061340 1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11061340
M. Wt: 432.9 g/mol
InChI Key: CMRPYUAFIZDBOK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a difluorophenyl group, and a piperidinyl-pyrrolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-dione core, the introduction of the piperidinyl group, and the attachment of the chlorophenyl and difluorophenyl groups. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidine-2,5-dione core through a cyclization reaction.

    Step 2: Introduction of the piperidinyl group via nucleophilic substitution.

    Step 3: Attachment of the chlorophenyl and difluorophenyl groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
  • 4-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine
  • 1-(4-Chlorophenyl)-3-{4-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H23ClF2N2O2

Molecular Weight

432.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23ClF2N2O2/c24-17-3-5-20(6-4-17)28-22(29)14-21(23(28)30)27-9-7-15(8-10-27)1-2-16-11-18(25)13-19(26)12-16/h3-6,11-13,15,21H,1-2,7-10,14H2

InChI Key

CMRPYUAFIZDBOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC(=CC(=C2)F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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